

(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride specifications and purity

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Compound of Interest

Compound Name: *Ethyl 2-amino-3-phenylpropanoate hydrochloride*

Cat. No.: B012878

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Technical Guide: (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, purity, and analytical methodologies for **(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride** (CAS No: 63060-94-6), a key chiral building block in pharmaceutical synthesis.

Core Specifications

(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride is a derivative of the amino acid D-phenylalanine. Its high purity and defined stereochemistry are critical for its application in the synthesis of active pharmaceutical ingredients (APIs). The quality of this raw material can significantly impact the efficacy and safety of the final drug product.

Chemical and Physical Properties

The fundamental properties of **(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride** are summarized in the table below. These specifications are compiled from various commercial suppliers and chemical databases.

Property	Specification
Chemical Formula	C ₁₁ H ₁₆ ClNO ₂
Molecular Weight	229.70 g/mol
Appearance	White to off-white crystalline powder
Melting Point	153-154 °C
Solubility	Soluble in water and methanol
Storage Conditions	Store in a cool, dry place under an inert atmosphere.

Purity and Quality Attributes

Purity is a critical parameter for this chiral building block. The following table outlines the typical purity specifications and other quality attributes. These are generally determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter	Typical Specification	Method of Analysis
Assay (Purity)	≥ 98%	HPLC
Enantiomeric Purity	≥ 99% (R)-enantiomer	Chiral HPLC
Identity	Conforms to the structure	¹ H NMR, ¹³ C NMR, IR
Specific Optical Rotation	To be reported (specific to batch)	Polarimetry
Residual Solvents	To be reported (as per ICH guidelines)	Gas Chromatography (GC)
Water Content	≤ 0.5%	Karl Fischer Titration

Analytical Methodologies

Accurate and precise analytical methods are essential for verifying the quality of **(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride**. Below are representative experimental protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the chemical purity of the compound.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Enantiomeric Purity by Chiral HPLC

This method is crucial for confirming the stereochemical identity and purity.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A chiral stationary phase column, such as one from the Chiralpak® series (e.g., Chiralpak AD-H, 4.6 mm x 250 mm).
- Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

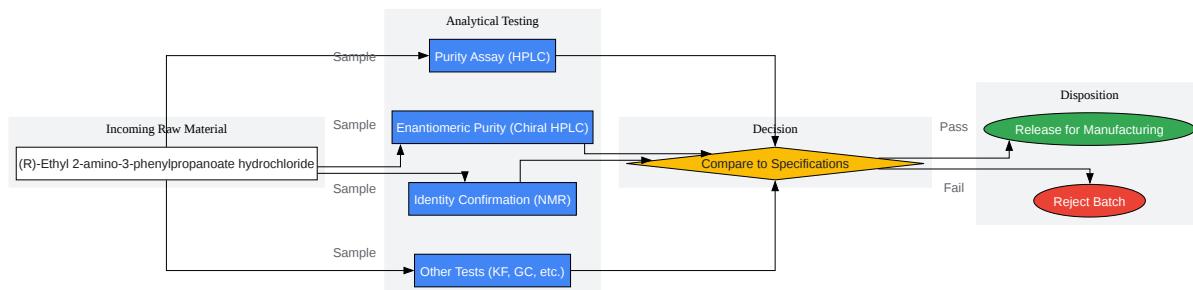
Structural Confirmation by 1 H NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated methanol (CD_3OD) or Deuterium oxide (D_2O).
- Procedure: Prepare a sample solution of approximately 5-10 mg/mL. Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of **(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride**.

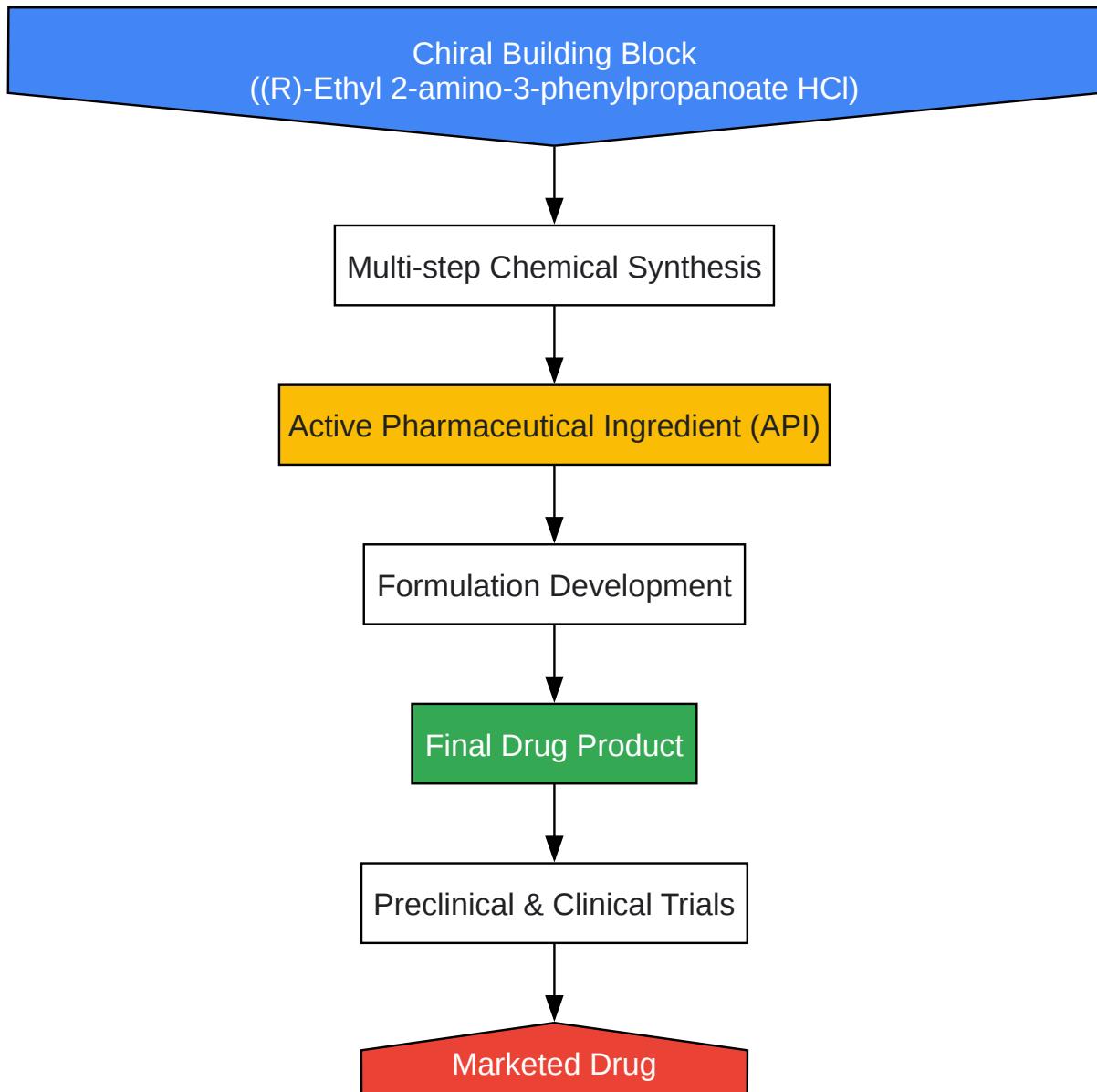
Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for the quality control of **(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride** and its role in the drug development process.



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Caption: Quality Control Workflow for **(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride**.



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Caption: Role of the Chiral Building Block in the Drug Development Pipeline.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com